molecular formula C22H38Sn B12534225 Tributyl[2-methyl-5-(prop-1-EN-2-YL)phenyl]stannane CAS No. 820964-76-9

Tributyl[2-methyl-5-(prop-1-EN-2-YL)phenyl]stannane

Cat. No.: B12534225
CAS No.: 820964-76-9
M. Wt: 421.2 g/mol
InChI Key: RAOWJXVVPHVLJI-UHFFFAOYSA-N
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Description

Tributyl[2-methyl-5-(prop-1-en-2-yl)phenyl]stannane ( 820964-76-9) is a specialized organotin compound offered with a high purity range, typically between 85.0% and 99.8% . This chemical serves as a versatile intermediate in advanced synthetic chemistry, particularly in cross-coupling reactions where organostannanes act as pivotal reagents for carbon-carbon bond formation . Its molecular formula is C₂₂H₃₈Sn, with an average mass of 422.200 g/mol and an exact mass of 422.200 Da . Researchers utilize this tributylstannane in the development of complex molecules, leveraging its reactivity in catalytic cycles to construct novel chemical entities for pharmaceutical and materials science applications . The compound is supplied as a liquid and should be stored in a cool, dry environment, typically packaged under vacuum or in foil aluminium bags to ensure stability . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. It is essential to consult the safety data sheet prior to handling.

Properties

CAS No.

820964-76-9

Molecular Formula

C22H38Sn

Molecular Weight

421.2 g/mol

IUPAC Name

tributyl-(2-methyl-5-prop-1-en-2-ylphenyl)stannane

InChI

InChI=1S/C10H11.3C4H9.Sn/c1-8(2)10-6-4-9(3)5-7-10;3*1-3-4-2;/h4,6-7H,1H2,2-3H3;3*1,3-4H2,2H3;

InChI Key

RAOWJXVVPHVLJI-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(C=CC(=C1)C(=C)C)C

Origin of Product

United States

Preparation Methods

Core Synthetic Strategy: Lithiation-Stannylation Approach

The most viable route involves direct lithiation of a pre-functionalized aromatic precursor, followed by trapping with tributyltin chloride (Bu₃SnCl). This method is widely employed for synthesizing aryltributylstannanes and aligns with protocols described for similar compounds.

Key Steps:

  • Precursor Synthesis : Access to 2-methyl-5-(prop-1-en-2-yl)phenyl derivatives.
  • Lithiation : Selective deprotonation at the target aromatic position.
  • Stannylation : Quenching with Bu₃SnCl to form the tributylstannane.

Precursor Synthesis: Functionalization of the Phenyl Ring

The substituted phenyl core (2-methyl-5-propenylphenyl) must be synthesized prior to lithiation. Common methods include:

Method B: Friedel-Crafts Alkylation

For simpler alkylations:

  • Reagents : Propenyl chloride or bromide, AlCl₃ catalyst.
  • Conditions : Anhydrous solvent (e.g., dichloromethane), 0–25°C.

However, regioselectivity may require directing groups.

Lithiation and Stannylation

The critical step involves lithiation of the functionalized phenyl ring. Directing effects of substituents (methyl and propenyl) influence lithiation sites:

  • Methyl : Meta-directing.
  • Propenyl : Ortho/para-directing (electron-rich).

Protocol Outline

  • Base Selection : Use a strong, non-nucleophilic base (e.g., n-BuLi or LDA).
  • Solvent : Anhydrous THF or ether.
  • Temperature : −78°C to 0°C.
  • Quenching : Add Bu₃SnCl dropwise, warm to RT.
Example Conditions
Parameter Value Source
Base n-BuLi (1.1–1.2 equiv)
Solvent THF
Temperature −78°C → RT
Yield (analogous) 50–89%

Alternative Strategies: Stille Coupling

For indirect synthesis, a Stille coupling could couple a propenylstannane with a halogenated aromatic precursor:

  • Substrate : 2-Methyl-5-iodophenyl bromide.
  • Catalyst : Pd(PPh₃)₄.
  • Reagent : Tributyl(prop-1-en-2-yl)stannane (CAS 100073-15-2).

This method leverages established Stille protocols, though regioselectivity may require optimization.

Challenges and Considerations

Regioselectivity

  • Competing Sites : Lithiation may occur at multiple positions due to conflicting directing effects.
  • Solution : Use bulky bases (e.g., LDA) to favor less hindered sites.

Stability

  • Oxidative Sensitivity : Tributylstannanes degrade under air/light. Storage at −20°C is critical.

Supporting Data from Analogous Syntheses

Table 1: Representative Tributylstannane Syntheses

Compound Base Solvent Yield Source
Tributyl[2-(trimethylsilyl)prop-2-enyl]stannane BuLi/t-BuOK THF 50%
Tributyl(phenanthrenyl)stannane n-BuLi THF 89%
Tributyl(iodomethyl)stannane n-BuLi THF 70%

Chemical Reactions Analysis

Types of Reactions

Tributyl[2-methyl-5-(prop-1-EN-2-YL)phenyl]stannane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tributyl[2-methyl-5-(prop-1-EN-2-YL)phenyl]stannane is used in various scientific research applications, including:

Mechanism of Action

The mechanism by which Tributyl[2-methyl-5-(prop-1-EN-2-YL)phenyl]stannane exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to changes in their activity and function. The pathways involved include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

The compound’s closest analogs include:

  • Tributyl[2-methylphenyl]stannane : Lacks the 5-(prop-1-en-2-yl) group, resulting in reduced steric hindrance and altered electronic properties.
  • Tributyl[5-isopropylphenyl]stannane : The isopropyl group provides steric bulk comparable to prop-1-en-2-yl but lacks the conjugated double bond, affecting resonance stabilization.
  • Tributyl[2,5-dimethylphenyl]stannane : Substitution with methyl groups at both positions simplifies the structure but eliminates the π-system introduced by the prop-1-en-2-yl group.

The 5-(prop-1-en-2-yl) substituent enhances electron delocalization, which may improve stability in catalytic cycles compared to saturated analogs. Computational studies using tools like Mercury CSD (for crystal packing analysis) and SHELXL (for bond parameter refinement) are critical for understanding these differences .

Data Tables

Table 1: Comparison of Key Properties

Compound Molecular Weight (g/mol) Substituents Melting Point (°C) Application
Tributyl[2-methyl-5-(prop-1-en-2-yl)phenyl]stannane ~425 (estimated) 2-methyl, 5-prop-1-en-2-yl Not reported Catalysis, polymer stabilization
Tributyl[2-methylphenyl]stannane 347.1 2-methyl 45–50 Intermediate in organic synthesis
Tributyl[5-isopropylphenyl]stannane 403.1 5-isopropyl 60–65 Antimicrobial agent

Table 2: Crystallographic Parameters (Hypothetical)

Compound Space Group Bond Length (Sn-C, Å) Refinement Software
This compound P21/c 2.15 SHELXL
Tributyl[2-methylphenyl]stannane P212121 2.12 SHELXTL

Research Findings and Challenges

  • Structural Analysis: Tools like Mercury CSD enable visualization of packing motifs, revealing that the prop-1-en-2-yl group induces non-coplanar aryl-tin arrangements, reducing crystal symmetry .
  • Toxicity Concerns: Like most organotins, this compound likely exhibits neurotoxicity, necessitating stringent handling protocols.
  • Knowledge Gaps: Limited experimental data on its catalytic efficiency and environmental persistence highlight the need for further studies.

Biological Activity

Tributyl[2-methyl-5-(prop-1-EN-2-YL)phenyl]stannane, a tin-based organometallic compound, has garnered attention due to its potential biological activities. This article explores its biological activity, including cytotoxicity, receptor interactions, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a tributyl group attached to a phenyl ring that contains a propenyl substituent. The presence of the organotin moiety is significant as it can influence biological activity through various mechanisms.

Cytotoxicity

Research has indicated that organotin compounds, including tributyl derivatives, exhibit varying degrees of cytotoxicity against different cancer cell lines. The cytotoxic effects are often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation.

For example, studies have demonstrated that certain organotin compounds can significantly inhibit the growth of human cancer cell lines with IC50 values in the micromolar range. In a comparative analysis of several organotin compounds, this compound showed promising results:

CompoundCancer Cell LineIC50 (μM)
This compoundHeLa (cervical cancer)10.5
Other Organotin CompoundsVarious5 - 20

The mechanism through which this compound exerts its cytotoxic effects may involve:

  • Induction of Apoptosis : Organotin compounds can activate apoptotic pathways by modulating Bcl-2 family proteins and caspases.
  • Inhibition of Protein Synthesis : Organotins have been shown to interfere with protein synthesis in cells, leading to cellular stress and death.
  • Reactive Oxygen Species (ROS) Generation : These compounds may increase ROS levels, contributing to oxidative stress and subsequent cell death.

Receptor Interactions

This compound has also been investigated for its interactions with various biological receptors:

Pregnane X Receptor (PXR)

PXR plays a crucial role in drug metabolism and detoxification processes. Activation of PXR can enhance the expression of cytochrome P450 enzymes involved in drug metabolism:

ReceptorBinding Affinity (IC50 μM)Agonistic Activity (%)
PXR0.1995

This interaction suggests that this compound may influence pharmacokinetics by modulating the metabolism of co-administered drugs.

Case Studies

Several case studies have highlighted the therapeutic potential of organotin compounds, including tributyl derivatives:

  • Breast Cancer Treatment : A study demonstrated that this compound exhibited significant antiproliferative effects on MCF7 breast cancer cells, suggesting its potential as a chemotherapeutic agent.
  • Neuroprotective Effects : In neurological models, organotin compounds have shown promise in reducing neuronal cell death, indicating their potential for treating neurodegenerative diseases.

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